

Unveiling Diethylphosphinic Acid: A Comparative Guide to its ^{31}P NMR Chemical Shift

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Compound of Interest

Compound Name: Diethylphosphinic acid

Cat. No.: B1630799

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For researchers, scientists, and professionals in drug development, the precise characterization of organophosphorus compounds is paramount. ^{31}P Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive tool for this purpose. This guide provides a comparative analysis of the ^{31}P NMR chemical shift for **diethylphosphinic acid**, placing it in context with related phosphinic acids and offering a standardized protocol for its experimental confirmation.

The ^{31}P NMR chemical shift is a highly sensitive indicator of the electronic environment surrounding the phosphorus nucleus. For phosphinic acids, the nature of the alkyl or aryl substituents directly attached to the phosphorus atom significantly influences this value. While a definitive, publicly archived ^{31}P NMR chemical shift for **diethylphosphinic acid** is not readily available, an informed estimation can be made by examining the trends within the dialkylphosphinic acid series.

Comparative Analysis of ^{31}P NMR Chemical Shifts

The following table summarizes the reported ^{31}P NMR chemical shifts for a series of phosphinic acids. All chemical shifts are referenced to 85% H_3PO_4 at 0 ppm. The value for **diethylphosphinic acid** is an estimation based on the trend observed from dimethylphosphinic acid to dibutylphosphinic acid.

Compound Name	Structure	Alkyl Group	³¹ P Chemical Shift (δ, ppm)	Solvent	Source
Dimethylphosphinic acid	(CH ₃) ₂ P(O)OH	Methyl	~53.9	CDCl ₃	SpectraBase
Diethylphosphinic acid	(CH ₃ CH ₂) ₂ P(O)OH	Ethyl	~58 (Estimated)	CDCl ₃	Estimated
Dipropylphosphinic acid	(CH ₃ CH ₂ CH ₂) ₂ P(O)OH	n-Propyl	~56.3	CDCl ₃	Gelest, Inc.
Dibutylphosphinic acid	(CH ₃ (CH ₂) ₃) ₂ P(O)OH	n-Butyl	~56.9	CDCl ₃	SpectraBase
Diphenylphosphinic acid	(C ₆ H ₅) ₂ P(O)OH	Phenyl	~25.9	CDCl ₃	SpectraBase

Note on Data: The provided chemical shifts are sourced from various databases and should be considered as reference values. Experimental conditions such as solvent, concentration, and temperature can cause variations. For rigorous comparison, it is recommended to analyze all compounds under identical conditions.

Experimental Protocol for ³¹P NMR Confirmation

This section outlines a general procedure for acquiring a high-quality ³¹P NMR spectrum for the confirmation of **diethylphosphinic acid**.

1. Sample Preparation:

- Analyte Purity: Ensure the **diethylphosphinic acid** sample is of high purity to avoid signals from phosphorus-containing impurities.
- Concentration: Prepare a solution of approximately 10-50 mg of **diethylphosphinic acid** in 0.5-0.7 mL of a deuterated solvent.

- **Solvent Selection:** Chloroform-d (CDCl_3) is a common and suitable solvent. For compounds with limited solubility, other solvents like DMSO- d_6 or D_2O can be used, though this will influence the chemical shift.

2. NMR Spectrometer Setup:

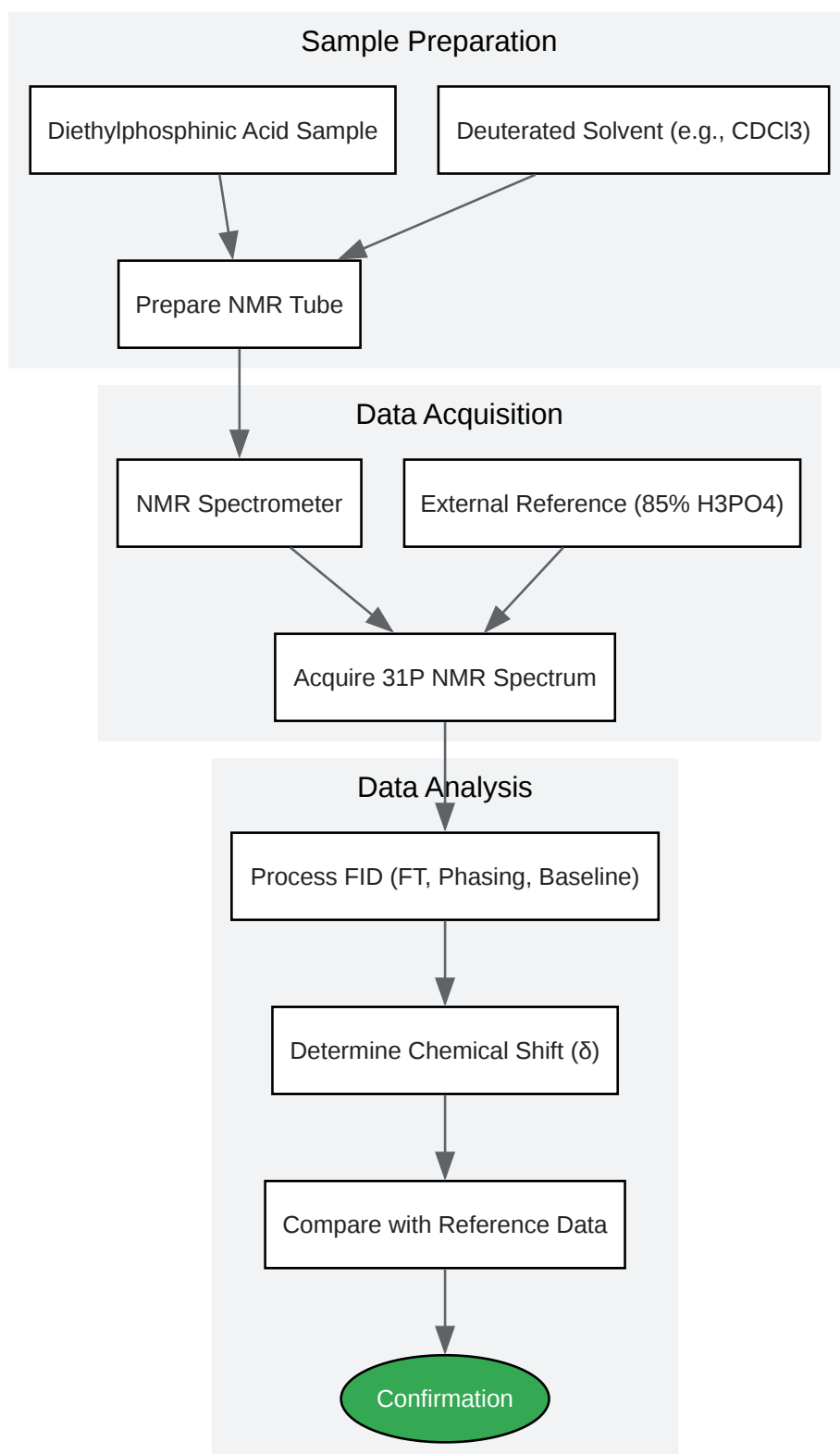
- **Spectrometer:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and sensitivity.
- **Probe:** A broadband or multinuclear probe tuned to the ^{31}P frequency is required.
- **Temperature:** Maintain a constant temperature, typically 298 K (25 °C), for all measurements to ensure consistency.
- **Referencing:** The chemical shifts should be referenced externally to an 85% solution of phosphoric acid (H_3PO_4) in a sealed capillary, which is defined as 0.0 ppm.

3. Acquisition Parameters:

- **Pulse Program:** A standard one-pulse sequence with proton decoupling is typically used.
- **Proton Decoupling:** Employ a standard proton decoupling sequence (e.g., waltz16) to simplify the spectrum to a single peak for each unique phosphorus environment.
- **Spectral Width (sw):** A spectral width of approximately 200 ppm, centered around the expected chemical shift (e.g., from -50 to 150 ppm), is generally sufficient to cover the range of common organophosphorus compounds.
- **Acquisition Time (aq):** An acquisition time of 1-2 seconds is usually adequate.
- **Relaxation Delay (d1):** For qualitative analysis, a relaxation delay of 2-5 seconds is sufficient. For quantitative measurements, a longer delay (5 times the longest T_1) is necessary.
- **Number of Scans (ns):** Depending on the sample concentration, 16 to 128 scans are typically required to achieve a satisfactory signal-to-noise ratio.

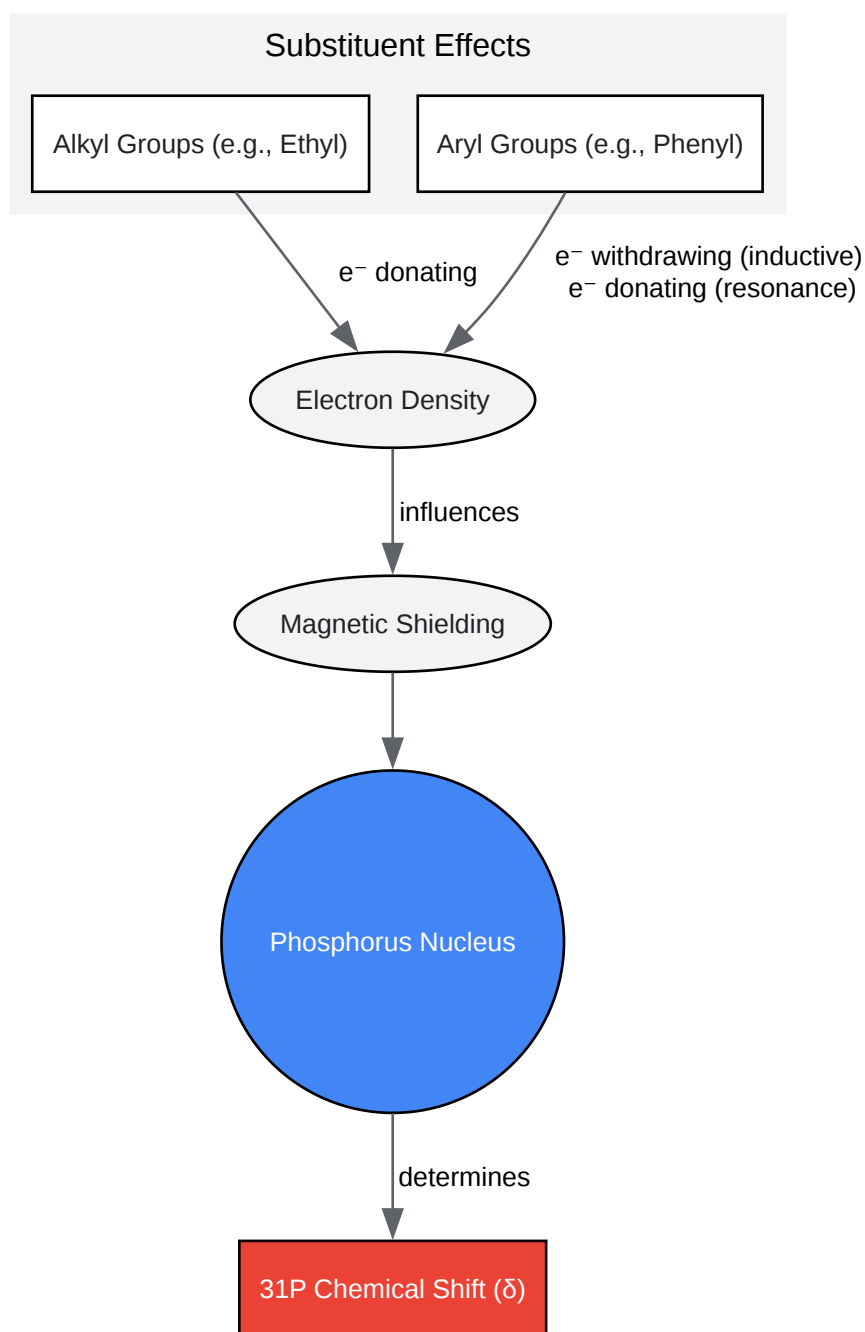
Visualizing the Confirmation Workflow

The following diagrams illustrate the logical workflow for confirming the identity of **diethylphosphinic acid** using ^{31}P NMR and a conceptual signaling pathway demonstrating the influence of substituents on the chemical shift.



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Caption: Workflow for ³¹P NMR confirmation of **diethylphosphinic acid**.



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